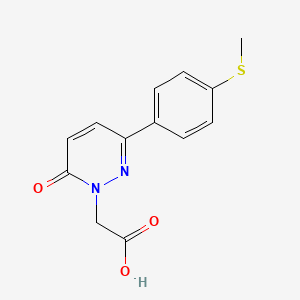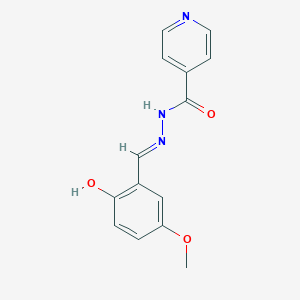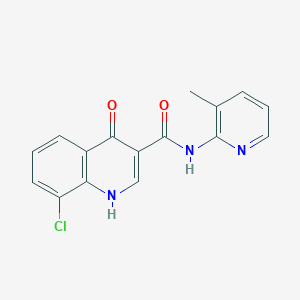
(4-((3,4-二甲基苯基)氨基)-6-甲氧基喹啉-2-基)(哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aromatic compounds. A method described for a related compound involves a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022). Such methods emphasize the versatility and complexity of synthesizing quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives' molecular structure is characterized using various spectroscopic techniques, including IR, 1H, 13C-NMR, and sometimes X-ray diffraction. These techniques confirm the molecular frameworks and functional group positions, essential for understanding the compound's chemical behavior (Prasad et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, influenced by their functional groups. These reactions can include cycloadditions, nucleophilic substitutions, and electrocyclization processes. The reactivity is often explored in the context of synthesizing new compounds with potential pharmacological activities (Hui et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. For example, the crystal structure can reveal the conformation of the molecule and its potential interaction with biological targets. Studies often employ X-ray diffraction to determine these structures in detail (Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the quinoline core and the attached functional groups. These properties are pivotal in dictating the compound's behavior in chemical syntheses and its interactions within biological systems. Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and understand the molecule's electronic structure (Fatma et al., 2017).
科学研究应用
Synthesis and Biological Activities
Insecticidal Applications
具有结构相似性的化合物,特别是具有吡啶衍生物和哌啶基团的化合物已经合成并测试了它们的杀虫活性。例如,某些吡啶衍生物已经表现出对豇豆蚜的显著杀虫活性,其中一种化合物比商业杀虫剂乙酰咪啉(Bakhite et al., 2014)有效约4倍。
Antagonist Activities
对N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺的研究显示出对CB1大麻素受体的强效和选择性拮抗活性,展示了相关化合物在治疗应用中的潜力,特别是在药物发现中用于治疗与该受体相关的疾病(Shim et al., 2002)。
Catalytic and Chemical Applications
涉及带有腙配体的二氧化钒(V)配合物的研究,包括哌啶衍生物,突出了它们在催化活性和溶液化学中的潜力。这些配合物在催化活性方面表现出潜力,包括对L-抗坏血酸的空气氧化(Mondal et al., 2010)。
Anticancer Properties
对N-(2,4-二芳基四氢喹啉-1-基)呋喃-2-羧酰胺衍生物的研究已经确定了具有潜在抗癌、抗菌、抗真菌、抗炎和免疫调节作用的性质,这些发现表明相关化合物在治疗应用中的潜力(Bonilla-Castañeda等,2022)。
Antimicrobial Activity
探索了用于合成哌啶基四氢噻吩[2,3-c]异喹啉和相关杂环化合物的新颖合成途径,这些化合物表现出对各种病原细菌和真菌菌株的有希望的抗菌活性。这凸显了化学衍生物,包括感兴趣的化合物,在开发新的抗菌剂中的潜力(Zaki et al., 2019)。
属性
IUPAC Name |
[4-(3,4-dimethylanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-7-8-18(13-17(16)2)25-22-15-23(24(28)27-11-5-4-6-12-27)26-21-10-9-19(29-3)14-20(21)22/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTPEFKWEVFXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)


![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)